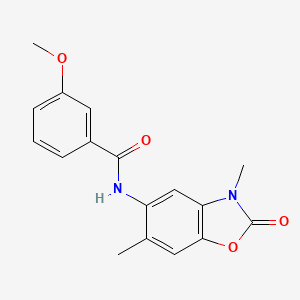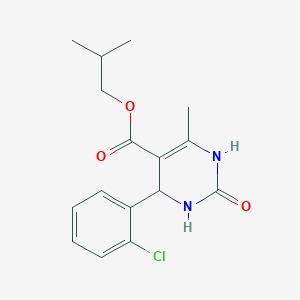![molecular formula C16H15BrO3 B5079220 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5079220.png)
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, an aldehyde group, and a complex ether linkage involving a methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the etherification of the hydroxyl group with 2-(2-methylphenoxy)ethanol under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzoic acid.
Reduction: 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to inhibition or modification of enzyme activity. The bromine atom and ether linkage can also influence its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 3-bromo-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
- 3-bromo-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
- 3-bromo-4-[2-(2-ethylphenoxy)ethoxy]benzaldehyde
Uniqueness
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde is unique due to the specific positioning of the bromine atom and the 2-(2-methylphenoxy)ethoxy group. This unique structure can lead to distinct reactivity and interactions compared to similar compounds, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
3-bromo-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-12-4-2-3-5-15(12)19-8-9-20-16-7-6-13(11-18)10-14(16)17/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCNSPWKPLTLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B5079141.png)
![1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene](/img/structure/B5079144.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B5079147.png)
![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5079154.png)

![2,4-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5079174.png)
![4-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5079180.png)
![2-(4-bromophenyl)-3-[2-(4-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5079187.png)
![3-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B5079198.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-ethylpiperidin-4-amine](/img/structure/B5079206.png)
![8-cyclohexyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide](/img/structure/B5079211.png)
![2-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5079227.png)

